molecular formula C10H13ClS B8077668 4-Chloro-1-methyl-2-propan-2-ylsulfanylbenzene

4-Chloro-1-methyl-2-propan-2-ylsulfanylbenzene

Cat. No.: B8077668
M. Wt: 200.73 g/mol
InChI Key: RLSDVZXZKCAIBB-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-2-propan-2-ylsulfanylbenzene is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Chemical Reactions Analysis

4-Chloro-1-methyl-2-propan-2-ylsulfanylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Chloro-1-methyl-2-propan-2-ylsulfanylbenzene has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .

Comparison with Similar Compounds

4-Chloro-1-methyl-2-propan-2-ylsulfanylbenzene can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, compounds with similar molecular frameworks or reactivity patterns can provide insights into the distinct properties of this compound .

Properties

IUPAC Name

4-chloro-1-methyl-2-propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClS/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSDVZXZKCAIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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